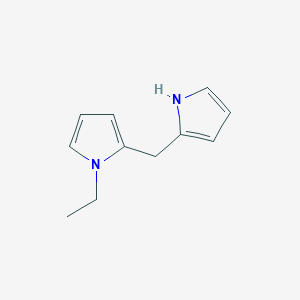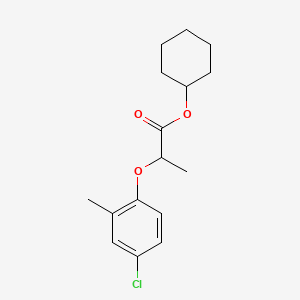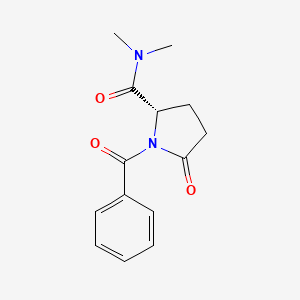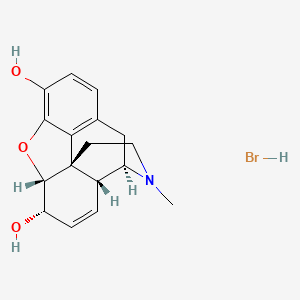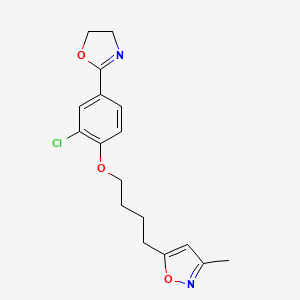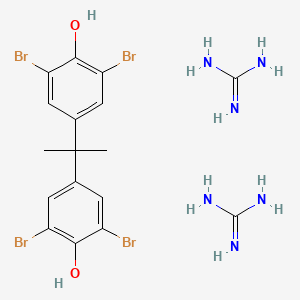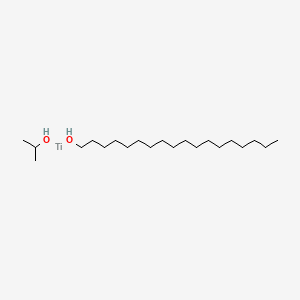
Octadecan-1-ol;propan-2-ol;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadecan-1-ol: This compound is typically synthesized from stearic acid or certain fats through the process of catalytic hydrogenation.
Propan-2-ol: Isopropyl alcohol is commonly produced by the hydration of propene.
Titanium: Titanium is usually obtained from its ores, such as ilmenite and rutile, through the Kroll process.
Industrial Production Methods
The industrial production of the compound octadecan-1-ol;propan-2-ol;titanium involves the combination of these components under controlled conditions. The specific methods and conditions may vary depending on the desired properties and applications of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Octadecan-1-ol can undergo oxidation to form octadecanoic acid (stearic acid).
Reduction: Propan-2-ol can be reduced to propane using a strong reducing agent, such as lithium aluminum hydride.
Substitution: Titanium can undergo substitution reactions with various ligands to form different titanium complexes.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride
Catalysts: Nickel, sulfuric acid
Major Products Formed
Octadecanoic acid: from the oxidation of octadecan-1-ol
Propane: from the reduction of propan-2-ol
Titanium alkoxides: from the substitution reactions of titanium
Scientific Research Applications
Octadecan-1-ol;propan-2-ol;titanium has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of octadecan-1-ol;propan-2-ol;titanium involves the interaction of its components with various molecular targets and pathways. For example:
Comparison with Similar Compounds
Octadecan-1-ol;propan-2-ol;titanium can be compared with other similar compounds, such as:
Hexadecan-1-ol: A fatty alcohol with a shorter carbon chain, resulting in different physical properties and applications.
Ethanol: A primary alcohol with different chemical reactivity and uses compared to propan-2-ol.
Zirconium: Another transition metal with similar properties to titanium but different reactivity and applications.
Properties
Molecular Formula |
C21H46O2Ti |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
octadecan-1-ol;propan-2-ol;titanium |
InChI |
InChI=1S/C18H38O.C3H8O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-3(2)4;/h19H,2-18H2,1H3;3-4H,1-2H3; |
InChI Key |
LQHKUVJCCFFSLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCO.CC(C)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



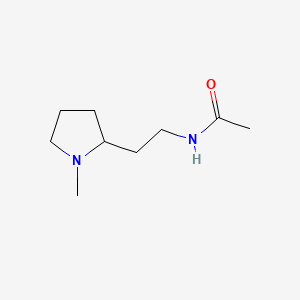
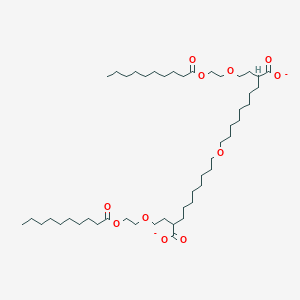

![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide](/img/structure/B15179638.png)
